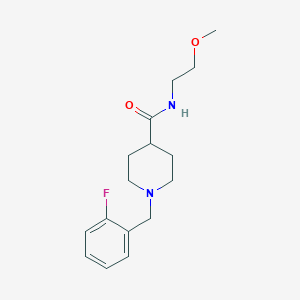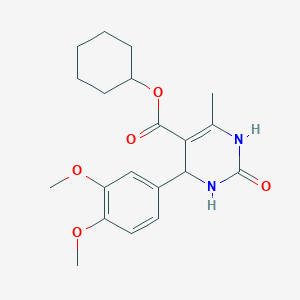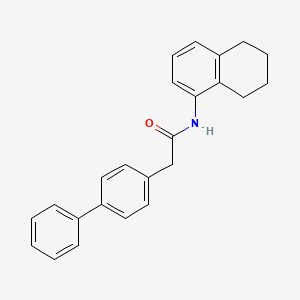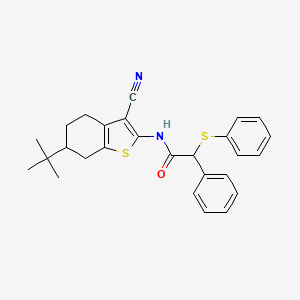
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based opioids. It was first synthesized in 2004 as a potential analgesic with fewer side effects than other opioids. MP-10 has been studied extensively for its potential use in pain management and addiction treatment.
Mecanismo De Acción
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and reward. By binding to this receptor, 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide activates the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This activation leads to a reduction in pain and an increase in feelings of well-being.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain sensitivity, increase pain tolerance, and reduce the development of tolerance to opioids. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been shown to reduce withdrawal symptoms and cravings in opioid-addicted individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its potential use in pain management and addiction treatment. It has been shown to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings. However, one limitation of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its complex synthesis method, which requires careful control of reaction conditions to ensure high yields and purity.
Direcciones Futuras
There are several future directions for the study of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the long-term effects of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide on pain management and addiction treatment. Additionally, the potential use of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in the treatment of other conditions, such as depression and anxiety, could be explored. Finally, the development of new analogs of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide with improved pharmacological properties could lead to the development of new and more effective treatments for pain and addiction.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, including the reaction between 2-fluorobenzyl chloride and N-(2-methoxyethyl)piperidine, followed by the addition of a carboxylic acid to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been studied extensively for its potential use in pain management and addiction treatment. It has been found to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-11-8-18-16(20)13-6-9-19(10-7-13)12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJYCTMMISTOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-(5-isobutyl-1H-pyrazol-3-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5137441.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)

![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)

![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)
![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)